
Intralipid
Overview
Description
Intralipid® is a sterile, non-pyrogenic fat emulsion composed of 10% or 20% soybean oil, egg phospholipids (1.2%–1.5%), glycerin, and water. It is widely used in clinical settings for parenteral nutrition (PN) to provide essential fatty acids (linoleic and α-linolenic acids) and calories to patients unable to tolerate oral or enteral feeding . Its formulation mimics endogenous chylomicrons but differs in composition: this compound lacks cholesterol esters and apolipoproteins while containing higher phospholipid content . It is metabolized via lipoprotein lipase-mediated hydrolysis, with elimination rates influenced by nutritional status, infusion rate, and disease conditions .
Preparation Methods
Formulation Components and Physicochemical Properties
Intralipid’s formulation comprises soybean oil, egg yolk phospholipids, glycerin, and water for injection, with sodium hydroxide adjusting the pH to 8 (range: 6–8.9) . The soybean oil component consists of triglycerides rich in unsaturated fatty acids, including linoleic (44–62%), oleic (19–30%), and α-linolenic acids (4–11%), which contribute to its caloric density and essential fatty acid profile .
Concentration Variants
This compound is available in 10%, 20%, and 30% concentrations, each differing in caloric content and osmolality (Table 1) .
Table 1: Composition and Properties of this compound Variants
Concentration | Soybean Oil (g/100 mL) | Calories (kcal/mL) | Osmolality (mOsmol/kg) |
---|---|---|---|
10% | 10 | 1.1 | 300 |
20% | 20 | 2.0 | 260 |
30% | 30 | 3.0 | 310 |
The osmolality determines administration routes: admixtures ≥900 mOsm/L require central venous access, while those <900 mOsm/L may use peripheral veins .
Compounding Protocols for Parenteral Nutrition Admixtures
This compound is typically integrated into total parenteral nutrition (TPN) solutions as part of a three-in-one admixture with dextrose and amino acids. The compounding sequence and methodology are critical to maintaining emulsion stability.
Manual Compounding Sequence
The FDA mandates the following manual compounding sequence to prevent lipid emulsion destabilization :
-
Transfer Dextrose Injection to the TPN container.
-
Add Amino Acid Injection to buffer the solution’s pH.
-
Transfer this compound to the admixture.
Deviating from this sequence—such as adding this compound first—risks destabilizing the emulsion due to low pH (<5) or incompatible electrolyte concentrations . Gentle agitation after each addition minimizes localized concentration gradients .
Automated Compounding
Automated compounding devices permit simultaneous transfer of dextrose, amino acids, and this compound into the TPN container, provided the device ensures homogeneous mixing without excessive shear forces .
Stability and Compatibility Considerations
Electrolyte and Additive Compatibility
Divalent cations (Ca²⁺, Mg²⁺) are prime destabilizers of this compound emulsions. Their concentrations must be carefully controlled to avoid “oiling out,” characterized by yellowish streaking or droplet accumulation . Amino acids exert a buffering effect, protecting the emulsion from pH-induced instability .
Table 2: Factors Affecting this compound Stability
Factor | Threshold/Requirement | Consequence of Deviation |
---|---|---|
pH | >5 (buffered by amino acids) | Emulsion breakdown |
Calcium concentration | ≤4.5 mEq/L (in TPN admixtures) | Phase separation |
Storage temperature | 2–8°C (post-compounding) | Microbial growth or instability |
Aseptic Techniques and Equipment Specifications
Integrity Checks and Filter Use
Before compounding, the Oxalert® integrity indicator on this compound containers must be inspected. A black indicator signals potential contamination, necessitating disposal . Administration requires a 1.2-micron in-line filter to capture particulate matter and aggregated lipid droplets .
Infusion Set Requirements
-
Material : Non-DEHP (di-2-ethylhexyl phthalate) sets to avoid leaching toxic plasticizers .
-
Configuration : Dedicated line without multiple connections to prevent microbial ingress .
Quality Control and Failure Modes
Visual Inspection
Admixtures must be inspected for:
-
Phase separation : Yellowish streaks or droplets.
-
Particulate matter : Haziness or visible particles.
Any abnormality requires immediate disposal .
Microbial Testing
While FDA labels emphasize strict aseptic techniques, microbial testing of compounded admixtures falls under institutional protocols, typically involving endotoxin assays and sterility cultures .
Chemical Reactions Analysis
Intralipid primarily undergoes hydrolysis and oxidation reactions:
Hydrolysis: The triglycerides in this compound can be hydrolyzed by lipases to release free fatty acids and glycerol.
Oxidation: The unsaturated fatty acids in this compound are susceptible to oxidation, leading to the formation of peroxides and other oxidative degradation products.
Common Reagents and Conditions:
Lipases: Enzymes that catalyze the hydrolysis of triglycerides.
Oxygen: Facilitates the oxidation of unsaturated fatty acids.
Major Products Formed:
Free Fatty Acids and Glycerol: Resulting from hydrolysis.
Peroxides and Oxidative Degradation Products: Resulting from oxidation.
Scientific Research Applications
Oncology Applications
1.1. Enhancement of Chemotherapy Efficacy
Intralipid has been studied for its role in enhancing the efficacy of chemotherapy drugs, particularly in the context of nanodrug therapies. A study demonstrated that pre-treatment with this compound significantly increased the bioavailability of paclitaxel, a common chemotherapeutic agent, while reducing its cytotoxicity towards immune cells like THP-1 monocytic cells without compromising its effectiveness against cancer cells such as breast, lung, and pancreatic cancers. This protective effect on immune cells is crucial as it helps maintain the immune response while targeting tumors effectively .
Table 1: Effects of this compound on Chemotherapy Agents
Chemotherapy Agent | Effect on Cancer Cells | Effect on Immune Cells | Reference |
---|---|---|---|
Paclitaxel | No significant change | Increased CC50 values | |
Nano-oxaliplatin | Reduced toxicity | Improved bioavailability |
1.2. Modulation of Immune Responses
This compound has shown potential in modulating innate immune responses, particularly through macrophage polarization. Research indicates that this compound promotes the differentiation of macrophages into an M1-like phenotype, which is associated with anti-tumor activity. This effect is beneficial in cancer therapy as it enhances the immune system's ability to combat tumors .
Reproductive Medicine Applications
2.1. Improvement in In Vitro Fertilization Outcomes
This compound administration has been investigated for its effects on women undergoing in vitro fertilization (IVF). A meta-analysis including five randomized controlled trials found that this compound significantly increased live birth rates among women with recurrent implantation failure or recurrent pregnancy loss. The relative risk for live birth was reported as 1.85 (95% CI, 1.44–2.38), indicating a substantial improvement compared to placebo groups .
Table 2: this compound Impact on IVF Outcomes
Study Type | Sample Size | Live Birth Rate Improvement | Reference |
---|---|---|---|
Randomized Controlled Trials | 840 | RR 1.85 (95% CI: 1.44–2.38) |
2.2. Mechanism of Action in Reproductive Health
The mechanism by which this compound improves IVF outcomes is thought to involve the suppression of natural killer cell activity in the uterus, which may enhance embryo implantation rates . This immunomodulatory effect is particularly relevant for women with conditions such as recurrent miscarriage or implantation failure.
Clinical Applications Beyond Oncology and Reproductive Medicine
3.1. Treatment of Local Anesthetic Toxicity
This compound therapy is a standard treatment for local anesthetic systemic toxicity (LAST). It acts by binding to lipophilic drugs, thereby reducing their free concentrations in plasma and tissues, which mitigates toxicity . Clinical guidelines recommend this compound administration as a first-line treatment in cases of LAST.
3.2. Use in Other Medical Conditions
Emerging research suggests that this compound may have applications in other areas such as treating infections and inflammatory conditions due to its ability to modulate immune responses and provide nutritional support during critical illness .
Mechanism of Action
Intralipid is compared with other intravenous lipid emulsions such as SMOFlipid and Omegaven:
SMOFlipid: Contains a mixture of soybean oil, medium-chain triglycerides, olive oil, and fish oil.
Omegaven: Composed primarily of fish oil, rich in omega-3 fatty acids.
Uniqueness of this compound:
Composition: this compound is unique in its composition, being solely based on soybean oil, which provides a high content of linoleic acid and alpha-linolenic acid.
Clinical Use: It has a long history of use and is well-established in clinical practice for parenteral nutrition.
Comparison with Similar Compounds
Composition and Structural Differences
Table 1: Key Compositional Differences
- SMOFlipid : A fourth-generation lipid emulsion combining soybean oil, medium-chain triglycerides (MCT), olive oil, and fish oil. This blend reduces the pro-inflammatory ω-6 fatty acid load and provides ω-3 fatty acids, which may improve immune modulation and hepatic function compared to this compound .
- Pheroid™: A non-medical compound used in optical phantoms. Unlike this compound, it exhibits non-monotonic light absorption at high concentrations (>5% v/v) .
Table 2: Comparative Clinical Outcomes
- Efficacy : this compound 20% demonstrated comparable efficacy to its 10% formulation in maintaining body weight, albumin levels, and triglyceride stability . However, SMOFlipid’s mixed lipid profile may offer advantages in reducing inflammation and hepatic steatosis .
- Safety : this compound carries risks of hypertriglyceridemia, fat overload syndrome, and reticuloendothelial system pigmentation . SMOFlipid’s fish oil component may mitigate some inflammatory risks .
Pharmacological and Metabolic Differences
- Drug Delivery: Albumin-bound formulations (e.g., 5α-pregnanolone) exhibit faster brain diffusion and higher anesthetic potency compared to this compound emulsions, suggesting lipid carriers delay drug bioavailability .
- Metabolic Effects: this compound infusion elevates plasma free fatty acids (FFAs), reducing glucose uptake by 33%–64% during exercise without altering glycogen breakdown . This contrasts with endogenous FFAs, which follow the glucose-fatty acid cycle .
Optical Phantoms
This compound is a gold standard for tissue-simulating phantoms due to its reproducible scattering properties. Key optical parameters include:
- Reduced scattering coefficient : 25.9 mm⁻¹ (632.8 nm), 21.2 mm⁻¹ (751 nm), 18.4 mm⁻¹ (833 nm) with <2.2% batch variability .
- Absorption coefficient: Slightly lower than water at NIR wavelengths, enabling precise calibration of diagnostic devices .
Table 3: Optical Properties vs. Alternatives
Genetic and Behavioral Responses
- Fat Intake Regulation: Murine studies show strain-dependent responses to dopamine D1 and opioid antagonists.
- Oxytocin Interaction : this compound intake in mice is unaffected by oxytocin receptor antagonism, unlike sucrose consumption, highlighting macronutrient-specific neural pathways .
Biological Activity
Intralipid is a lipid emulsion primarily composed of soybean oil, egg phospholipids, and glycerin, widely used in clinical settings for parenteral nutrition. It serves as a source of essential fatty acids and calories for patients unable to consume food orally. Beyond its nutritional applications, this compound has garnered attention for its diverse biological activities, particularly in enhancing drug delivery systems and modulating immune responses.
Nutritional Role
This compound provides a critical source of energy and essential fatty acids, particularly in patients with malnutrition or those undergoing surgeries. Its composition allows for the efficient delivery of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs), which can be utilized by the liver for energy production and cellular repair.
Immunomodulatory Effects
Recent studies have highlighted this compound's role in modulating immune responses. Specifically, it promotes macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses that can enhance anti-tumor immunity. This effect was observed in studies where this compound was shown to protect immune cells from chemotherapy-induced damage without compromising the efficacy of chemotherapeutic agents like paclitaxel .
Table 1: Effects of this compound on Macrophage Polarization
Study | Macrophage Type | Effect of this compound |
---|---|---|
M1 | Increased CD80/CD215 expression | |
M2 | Decreased CD206/CD163 expression | |
THP-1 Cells | Enhanced endocytosis in M1 macrophages |
Protective Effects Against Liver Injury
In a study investigating liver injury induced by α-naphthylisothiocyanate (ANIT), this compound demonstrated protective effects by reducing liver enzyme levels such as aspartate aminotransferase (AST) and alanine transaminase (ALT). The middle-long-middle (MLM) structured intralipids were particularly effective, suggesting a structure-function relationship that enhances liver regeneration capabilities .
Case Study: Liver Injury Model
- Model : Rats induced with ANIT
- Outcome :
- Reduction in AST and ALT levels
- Enhanced liver regeneration observed with MLM intralipids compared to standard formulations
- Significance : Indicates potential therapeutic use of this compound formulations in liver injury recovery.
Enhancement of Chemotherapy Efficacy
This compound has been shown to improve the bioavailability and efficacy of certain chemotherapeutic agents. For instance, it reduces the toxicity associated with nano-oxaliplatin while enhancing its therapeutic effects against tumors. This dual action makes this compound a valuable adjunct in cancer therapy, particularly when used alongside nanoparticle formulations like Abraxane .
Table 2: Impact of this compound on Chemotherapy Agents
Chemotherapy Agent | Effect on Efficacy | Observations |
---|---|---|
Paclitaxel | No significant change in tumor cells; increased CC50 in THP-1 cells | Protects immune cells while maintaining anti-tumor activity |
Nano-oxaliplatin | Reduced toxicity; improved bioavailability | Enhances overall treatment outcomes |
Application in Assisted Reproductive Technology
This compound administration has also been investigated for its role in improving outcomes in assisted reproductive technologies (ART). A systematic review indicated that this compound administration significantly improved live birth rates among women undergoing IVF treatments .
Key Findings:
- Live Birth Rate Improvement : Risk Ratio (RR) of 1.85 compared to control groups.
- Mechanism : Suppression of natural killer (NK) cell cytotoxicity, which is often implicated in reproductive failures.
Q & A
Basic Research Questions
Q. How can researchers determine the optical properties (e.g., absorption and scattering coefficients) of Intralipid for phantom studies?
- Methodology : Use integrating sphere spectrophotometry to measure reflectance () and transmittance () across wavelengths (e.g., 400–1100 nm). Apply the inverse adding-doubling (IAD) method to calculate absorption () and reduced scattering coefficients () .
- Key considerations : Account for concentration-dependent effects (e.g., 1% vs. 20% this compound solids) and wavelength-specific absorption peaks (e.g., 970 nm for water/oil components) .
Q. What are best practices for preparing this compound-based tissue phantoms to mimic biological tissues?
- Protocol : Dilute this compound-20% to target concentrations (e.g., 2% w/v) in deionized water. For layered phantoms, combine with epoxy-based solid phantoms and validate homogeneity via repeated reflectance/transmittance measurements .
- Validation : Compare derived optical properties (, ) against literature benchmarks and document batch-specific variations .
Q. How should signal-to-noise ratio (SNR) be optimized in this compound calibration protocols for optical imaging systems?
- Approach : Calculate SNR as the ratio of this compound signal intensity to standard deviation over time. Use a 50 nm bandwidth centered at 700 nm for stable SNR analysis, avoiding high-variability spectral regions (e.g., 600 nm) .
- Troubleshooting : Monitor phantom degradation and fiber-optic probe alignment to minimize SNR drift .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound optical properties across studies?
- Analysis : Identify sources of variability: (1) Batch differences (e.g., lipid droplet size distribution), (2) Measurement techniques (integrating sphere vs. oblique fiber setups), and (3) Data processing (IAD assumptions vs. Monte Carlo simulations) .
- Recommendation : Conduct inter-laboratory validations using standardized protocols and report batch identifiers to improve reproducibility .
Q. What experimental designs mitigate batch-dependent variability in this compound’s scattering properties?
- Strategy : Pre-characterize each this compound batch using reference wavelengths (e.g., 1064 nm) and document with error margins. Use multi-layered phantoms with epoxy substrates to isolate scattering effects .
- Advanced technique : Incorporate neural networks to model dynamic scattering in turbid media, accounting for decorrelation times and optical thickness .
Q. How can this compound be used to study lipid supplementation effects in cellular models (e.g., adipogenesis)?
- Application : Supplement cell cultures (e.g., 3T3-L1 adipocytes) with this compound (0–1000 µg/ml) to modulate fatty acid composition. Analyze lipid profiles via gas chromatography and validate with ANOVA/Tukey tests .
- Outcome : Quantify changes in triacylglycerol (TAG) fractions (e.g., 18:3) relative to native tissue controls .
Q. What statistical frameworks are suitable for analyzing this compound-related data with high inter-experimental variability?
- Guidelines : Use geometric means and 95% confidence intervals for skewed data (e.g., troponin levels in cardioprotection studies). For optical properties, apply linear regression to attenuation coefficients and report values .
- Complex analysis : Employ Monte Carlo simulations to reconcile experimental data with theoretical predictions in dynamic media .
Q. Methodological Notes for Reproducibility
Properties
IUPAC Name |
2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9Z,12Z)-octadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMUBKIFQNSDT-GAUHYDFOSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H115NO10P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338964 | |
Record name | Lipofundin S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1041.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68890-65-3 | |
Record name | Lipofundin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lipofundin S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.